TAMRA-PEG3-Maleimide: A Comprehensive Technical Guide for Bioconjugation
TAMRA-PEG3-Maleimide: A Comprehensive Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAMRA-PEG3-Maleimide is a fluorescent labeling reagent widely utilized in biomedical research and drug development. This molecule integrates a bright, photostable tetramethylrhodamine (TAMRA) fluorophore with a thiol-reactive maleimide group through a flexible, hydrophilic three-unit polyethylene glycol (PEG) linker. This strategic combination of components makes it an invaluable tool for the site-specific fluorescent labeling of proteins, peptides, and other biomolecules containing free sulfhydryl groups, enabling their visualization and tracking in a variety of biological assays.
The TAMRA component provides a strong, orange-red fluorescence, making it compatible with standard fluorescence microscopy and detection instrumentation. The maleimide group allows for highly selective covalent bond formation with thiols, typically found in cysteine residues of proteins. The PEG3 spacer enhances the water solubility of the molecule, reduces steric hindrance between the dye and the biomolecule, and can minimize non-specific binding, thereby preserving the biological activity of the labeled molecule.
Core Properties and Chemical Structure
TAMRA-PEG3-Maleimide is characterized by its three key functional components: the TAMRA fluorophore, the PEG3 linker, and the maleimide reactive group. This structure is designed to facilitate the efficient and specific labeling of target molecules.
| Property | Value | Source(s) |
| Molecular Formula | C40H45N5O10 | [1] |
| Molecular Weight | 755.81 g/mol | [1] |
| Appearance | Dark red solid | |
| Solubility | Soluble in DMSO, DMF | |
| Reactive Group | Maleimide | [1] |
| Target Functional Group | Thiol (Sulfhydryl) | [1] |
| Resulting Bond | Thioether | [2] |
Spectroscopic Properties
The spectroscopic characteristics of TAMRA-PEG3-Maleimide are primarily determined by the TAMRA fluorophore. It is important to note that the local environment, such as solvent polarity and conjugation to a biomolecule, can slightly influence the excitation and emission maxima.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~544 - 553 nm | |
| Emission Maximum (λem) | ~575 - 576 nm | |
| Molar Extinction Coefficient (ε) | ~80,000 - 90,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | Not consistently reported for this specific compound, but generally moderate for TAMRA derivatives. |
The Role of the PEG3 Linker
The inclusion of a three-unit polyethylene glycol (PEG) spacer is a critical design element that confers several advantageous properties to the TAMRA-PEG3-Maleimide molecule:
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Enhanced Hydrophilicity: The PEG linker significantly increases the water solubility of the often hydrophobic TAMRA dye, which is crucial for bioconjugation reactions performed in aqueous buffers. This improved solubility helps to prevent aggregation of the labeling reagent and the labeled biomolecule.
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Reduced Steric Hindrance: The flexible PEG spacer physically separates the bulky TAMRA fluorophore from the target biomolecule. This separation minimizes the risk of the dye interfering with the biological activity, such as protein-protein interactions or enzyme kinetics, of the labeled molecule.
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Minimized Non-Specific Binding: The hydrophilic and neutral nature of the PEG linker creates a hydration shell that can reduce non-specific hydrophobic and ionic interactions between the fluorescent probe and other cellular components. This leads to a lower background signal and an improved signal-to-noise ratio in imaging and detection assays.
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Improved Biocompatibility: PEGylation is a well-established method for enhancing the in vivo stability and reducing the immunogenicity of biomolecules.
Experimental Protocols
The following is a detailed protocol for the labeling of a thiol-containing protein with TAMRA-PEG3-Maleimide. This protocol should be considered a starting point and may require optimization for specific proteins and applications.
Materials:
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TAMRA-PEG3-Maleimide
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Protein of interest with at least one free cysteine residue
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Reaction Buffer: Phosphate-buffered saline (PBS) or similar amine-free buffer, pH 6.5-7.5, degassed.
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Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
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Quenching Reagent: 2-Mercaptoethanol or L-cysteine
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
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Protein Preparation:
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Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.
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If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column prior to adding the maleimide reagent, as it will compete for labeling.
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Reagent Preparation:
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Prepare a 10 mM stock solution of TAMRA-PEG3-Maleimide in anhydrous DMSO or DMF. This solution should be prepared fresh and protected from light.
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Conjugation Reaction:
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Add a 10-20 fold molar excess of the TAMRA-PEG3-Maleimide stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
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Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light and with gentle mixing.
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Quenching the Reaction:
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Add a quenching reagent (e.g., 2-mercaptoethanol or L-cysteine) to a final concentration of approximately 10 mM to react with any unreacted maleimide.
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Incubate for 30 minutes at room temperature.
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Purification of the Labeled Protein:
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Remove unconjugated TAMRA-PEG3-Maleimide and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).
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Collect the fractions containing the labeled protein, which will be visibly colored. Monitor the separation by measuring the absorbance at 280 nm (for protein) and ~550 nm (for TAMRA).
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Characterization:
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Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~550 nm and using the Beer-Lambert law.
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Stability of the Maleimide-Thiol Conjugate
The covalent bond formed between a maleimide and a thiol is a thioether linkage within a succinimide ring. While generally stable, this conjugate can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the cellular environment. This can lead to the transfer of the label to other molecules.
However, the stability of the maleimide-thiol adduct can be significantly enhanced through hydrolysis of the succinimide ring. This ring-opening reaction forms a stable succinamic acid thioether that is much less prone to the retro-Michael reaction. The rate of this hydrolysis is influenced by the local microenvironment and the N-substituent on the maleimide. For applications requiring long-term stability, especially in vivo, it is important to consider the potential for both the retro-Michael reaction and the stabilizing hydrolysis of the conjugate.
Visualizations
Caption: Chemical reaction pathway for the conjugation of TAMRA-PEG3-Maleimide to a thiol-containing biomolecule.
Caption: Experimental workflow for labeling a protein with TAMRA-PEG3-Maleimide.
